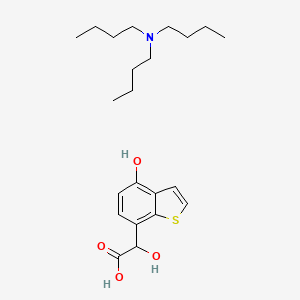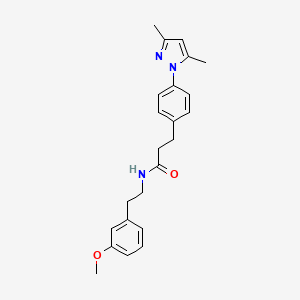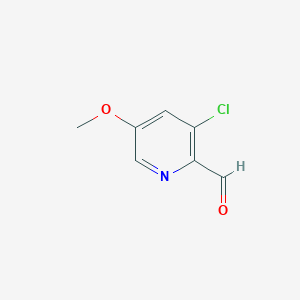
6-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and synthesis of pyridine derivatives, including those with methoxy, aminomethyl, and difluoromethyl groups, are of significant interest in the field of organic chemistry due to their potential applications in various areas, including pharmaceuticals, agrochemicals, and materials science. These compounds exhibit a wide range of biological activities and chemical properties that make them valuable for research and development.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often analyzed using crystallography and spectroscopy techniques, including IR and NMR. These analyses reveal the compound's conformation, intramolecular hydrogen bonding, and overall molecular geometry. For instance, the study on 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine provides insights into the planarity and hydrogen bonding within the molecule, which are crucial for understanding its chemical behavior (G. Long et al., 1995).
Chemical Reactions and Properties
Pyridine derivatives undergo various chemical reactions, including with nucleophiles, electrophiles, and during polymerization processes. These reactions are influenced by the pyridine's substituents, which can dictate the reactivity and types of products formed. For example, the reaction of 3-aminomethylpyridine with silver(I) salts demonstrates the formation of coordination networks, highlighting the compound's ability to engage in complex formation and its potential use in material science (R. Feazell et al., 2006).
Applications De Recherche Scientifique
Overview
The compound 6-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine is a specific chemical entity with potential implications in various scientific research areas. While direct studies on this compound are scarce, exploring related research provides insights into possible applications and the significance of similar compounds in scientific research.
Potential Applications and Significance
Biomass Conversion and Polymer Production : A study highlights the importance of derivatives of pyridine, such as furan derivatives from biomass, for sustainable polymer and functional materials production. This research underlines the potential of pyridine derivatives in replacing non-renewable hydrocarbon sources, which could imply significant applications for compounds like 6-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine in green chemistry and sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Analytical and Bioactive Applications : The exploration of polymethoxyflavones (PMFs) and their hydroxylated derivatives in grape studies emphasizes the role of methoxypyridines in imparting specific sensory attributes to wine. Such research indicates potential analytical applications for understanding flavor profiles and could hint at the bioactive properties of methoxypyridine derivatives in food chemistry and sensory analysis (Lei et al., 2018).
Pharmaceutical Research : The utilization of mu-opioid receptor biased agonists for pain management, with a focus on reducing adverse effects, showcases the pharmaceutical relevance of novel compounds. This suggests that 6-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine could have potential applications in the development of new drugs with improved safety profiles (Urits et al., 2019).
Antimicrobial Applications : The review on chitosan's antimicrobial potential highlights the growing interest in developing new antimicrobial agents from polymers. This context implies a potential research avenue for 6-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine in antimicrobial formulations, especially considering the chemical versatility of pyridine derivatives (Raafat & Sahl, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[6-(difluoromethyl)-5-methoxypyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-13-6-3-2-5(4-11)12-7(6)8(9)10/h2-3,8H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCNVXAWRMXBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine | |
CAS RN |
1805038-83-8 |
Source


|
| Record name | 1-[6-(difluoromethyl)-5-methoxypyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

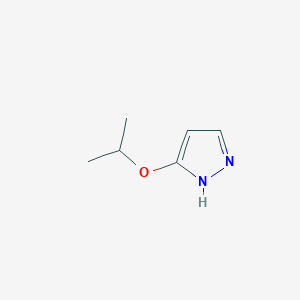
![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)
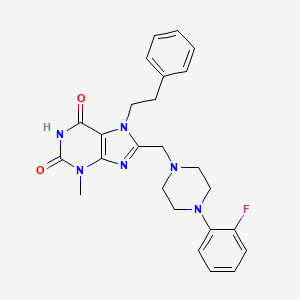
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)
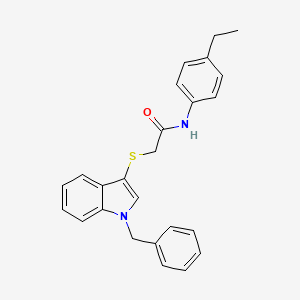
![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)
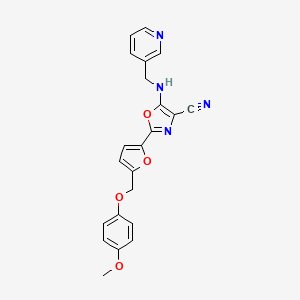
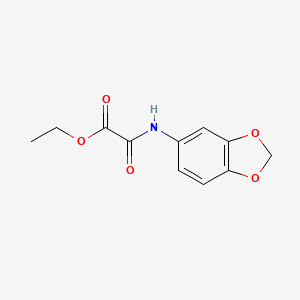
![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)
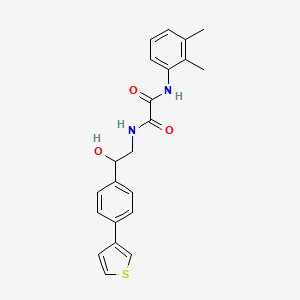
![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)
